molecular formula C8H10Br2N2 B13571675 2,3-dibromo-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine

2,3-dibromo-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine

Cat. No.: B13571675
M. Wt: 293.99 g/mol
InChI Key: NPDNBAGZEGHQMQ-UHFFFAOYSA-N
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Description

2,3-dibromo-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dibromo-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine typically involves the bromination of 5-methylimidazo[1,2-a]pyridine. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-dibromo-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated products.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of 2,3-disubstituted derivatives.

    Oxidation: Formation of oxides or hydroxylated products.

    Reduction: Formation of debrominated imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

2,3-dibromo-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dibromo-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The bromine atoms and the imidazo[1,2-a]pyridine core play a crucial role in its biological activity. The compound can interact with enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-dibromo-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine is unique due to the presence of both bromine atoms and a methyl group, which enhance its reactivity and potential applications. The fused imidazo[1,2-a]pyridine structure also contributes to its versatility in various chemical and biological contexts.

Properties

Molecular Formula

C8H10Br2N2

Molecular Weight

293.99 g/mol

IUPAC Name

2,3-dibromo-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H10Br2N2/c1-5-3-2-4-6-11-7(9)8(10)12(5)6/h5H,2-4H2,1H3

InChI Key

NPDNBAGZEGHQMQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2=NC(=C(N12)Br)Br

Origin of Product

United States

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